molecular formula C13H15F3N4O2 B12264297 N-cyclopropyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine-2-carboxamide

N-cyclopropyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine-2-carboxamide

Cat. No.: B12264297
M. Wt: 316.28 g/mol
InChI Key: RZVMBTPZZIBBEY-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group, a trifluoromethyl-substituted pyrimidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable amine and a trifluoromethyl-substituted aldehyde or ketone.

    Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Morpholine Ring Formation: The morpholine ring is formed through a nucleophilic substitution reaction, where an appropriate amine reacts with an epoxide or a halohydrin.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an acid chloride or an anhydride.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions often require catalysts or activating agents and are conducted under controlled temperatures.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

N-cyclopropyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: It is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    N-cyclopropyl-4-[4-(trifluoromethyl)phenyl]morpholine-2-carboxamide: Contains a phenyl ring instead of a pyrimidine ring.

    N-cyclopropyl-4-[4-(trifluoromethyl)thiazol-2-yl]morpholine-2-carboxamide: Features a thiazole ring instead of a pyrimidine ring.

Uniqueness

N-cyclopropyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine-2-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15F3N4O2

Molecular Weight

316.28 g/mol

IUPAC Name

N-cyclopropyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine-2-carboxamide

InChI

InChI=1S/C13H15F3N4O2/c14-13(15,16)10-3-4-17-12(19-10)20-5-6-22-9(7-20)11(21)18-8-1-2-8/h3-4,8-9H,1-2,5-7H2,(H,18,21)

InChI Key

RZVMBTPZZIBBEY-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)C3=NC=CC(=N3)C(F)(F)F

Origin of Product

United States

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